molecular formula C20H30N2O6S B5136410 1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid

1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid

Cat. No.: B5136410
M. Wt: 426.5 g/mol
InChI Key: HCOOPOYINTUNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry and industrial processes. The presence of both cyclohexyl and phenyl groups, along with the sulfonyl and piperazine moieties, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 3-methylcyclohexanol, is subjected to a series of reactions to introduce the desired functional groups.

    Sulfonylation: The cyclohexyl intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonyl derivative.

    Piperazine Coupling: The sulfonyl derivative is coupled with piperazine under appropriate conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.

    Purification Techniques: Using advanced purification techniques such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable base.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in studies to understand its interaction with biological targets.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexyl)-4-(phenyl)sulfonylpiperazine: Lacks the methyl groups, leading to different chemical properties.

    1-(3-Methylcyclohexyl)-4-(phenyl)sulfonylpiperazine: Similar structure but without the methyl group on the phenyl ring.

    1-(Cyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine: Similar structure but without the methyl group on the cyclohexyl ring.

Uniqueness

1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine is unique due to the presence of both methyl groups on the cyclohexyl and phenyl rings, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(3-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S.C2H2O4/c1-15-6-8-18(9-7-15)23(21,22)20-12-10-19(11-13-20)17-5-3-4-16(2)14-17;3-1(4)2(5)6/h6-9,16-17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOOPOYINTUNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.